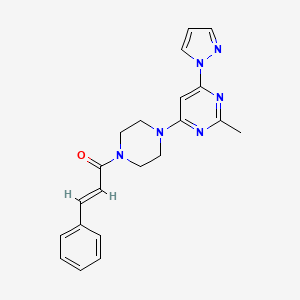

(E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-17-23-19(16-20(24-17)27-11-5-10-22-27)25-12-14-26(15-13-25)21(28)9-8-18-6-3-2-4-7-18/h2-11,16H,12-15H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQQVEWCKOTSHE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine and pyrazole moiety linked through a piperazine bridge. The molecular formula is with a molecular weight of approximately 318.41 g/mol. The structural configuration can influence its biological activity significantly.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.41 g/mol |

| Key Functional Groups | Pyrazole, Pyrimidine, Piperazine |

| Stereochemistry | (E)-configuration at the double bond |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the piperazine ring followed by the introduction of the pyrimidine and pyrazole groups through coupling reactions. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions in achieving high yields and purity.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with key signaling pathways, such as the PI3K/Akt pathway , is under investigation, suggesting it may modulate critical cellular processes involved in tumor growth and survival .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of both pyrazole and pyrimidine rings contributes to its efficacy in disrupting microbial cell function .

Neuropharmacological Effects

Preliminary studies suggest that this compound may also possess neuropharmacological properties , potentially acting as a modulator in neurological pathways. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders .

In Vivo Studies

In vivo studies have demonstrated promising results regarding the safety profile and efficacy of this compound in animal models. These studies provide insights into dosage optimization and therapeutic windows for future clinical applications.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests. The results indicated that modifications to the piperazine moiety could enhance antimicrobial activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated the synthesis of related compounds that showed cytotoxic effects against various cancer cell lines, suggesting that (E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one could similarly possess anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the piperazine and pyrimidine rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

There is growing evidence that pyrazole derivatives can exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential therapeutic applications for conditions like arthritis or inflammatory bowel disease .

Neuroprotective Potential

Research into neuroprotective agents has identified certain pyrazole derivatives as promising candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, focusing on synthesis, stability, and hypothetical biological relevance.

Pyrazolo-Pyrimidine Derivatives

describes 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3). Key differences include:

- Substituent arrangement: Compound 3 lacks the piperazine-enone side chain of the target molecule, instead featuring a hydrazine group. This reduces conformational flexibility and alters electronic properties.

- Isomerization behavior : Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 and 9 in ) undergo isomerization under specific conditions, highlighting the structural sensitivity of fused heterocycles. The target compound’s pyrimidine-pyrazole-piperazine system may exhibit similar dynamic behavior, impacting stability or binding .

Piperazine-Linked Pyrimidine-Triazole Analogs

details 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6), which shares a piperazine-pyrimidine core but differs in key aspects:

- Heterocyclic substituents : m6 contains a 1,2,4-triazole ring instead of pyrazole. Triazoles typically enhance metabolic stability and hydrogen-bonding capacity compared to pyrazoles.

- Functional groups: The enone group in the target compound is replaced by an acetophenone moiety in m6, reducing electrophilic reactivity but improving solubility.

- Substituent effects : The chloro group on m6’s pyrimidine may enhance halogen bonding with target proteins, a feature absent in the target molecule .

Structural and Electronic Comparison

Table 1 summarizes critical distinctions:

Research Implications and Limitations

- Biological relevance: Pyrazole derivatives (e.g., ) are often explored as kinase inhibitors, but the enone moiety could introduce off-target reactivity. Triazole-containing analogs (e.g., m6) may offer better selectivity .

- Data gaps: No direct pharmacological data for the target compound were found in the evidence. Future studies should prioritize assays comparing binding affinity, cytotoxicity, and metabolic stability with analogs.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can purity be optimized?

- Methodology :

- Synthesis : Use a multi-step approach involving nucleophilic substitution to attach the pyrimidine-piperazine core, followed by a condensation reaction to introduce the enone moiety. Reflux in polar aprotic solvents (e.g., dimethylformamide) under inert atmosphere is recommended for high yields .

- Purification : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) effectively isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:ethyl acetate) .

- Yield Optimization : Adjust stoichiometry of the piperazine and pyrimidine precursors (1:1.2 molar ratio) and maintain temperatures between 80–100°C to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound, particularly given limited physicochemical data (e.g., melting point, solubility)?

- Methodology :

- Structural Confirmation : Use -NMR and -NMR to verify the (E)-configuration of the enone group (characteristic coupling constant ) and piperazine connectivity. Mass spectrometry (HRMS) confirms molecular weight .

- Solubility Profiling : Perform solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide biological assay design. Note that solubility in organic solvents (e.g., DMSO) is typical for similar enone-piperazine derivatives .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can estimate melting points if literature data are unavailable .

Q. How can computational methods predict the compound’s reactivity or potential biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., CDK or PI3K families), leveraging the pyrimidine core’s ATP-binding site affinity .

- DFT Calculations : Optimize the (E)-configuration geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify the pyrazole substituent (e.g., methyl vs. trifluoromethyl) and piperazine linker length. Compare with analogs like 2-(4-ethyl-1-piperazinyl)pyrido-pyrimidinones for antitumor activity .

- Biological Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and cancer cell lines (e.g., MCF-7, HeLa). Correlate IC50 values with substituent electronegativity and steric bulk .

Q. What strategies address discrepancies in biological assay data, such as variable IC50 values across studies?

- Methodology :

- Assay Standardization : Control solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time. Use internal reference compounds (e.g., staurosporine for kinase inhibition) .

- Data Validation : Replicate experiments across independent labs. Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC .

- Process Parameters : Use flow chemistry for precise temperature control and reduced side reactions. Optimize residence time and pressure for high-throughput production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.